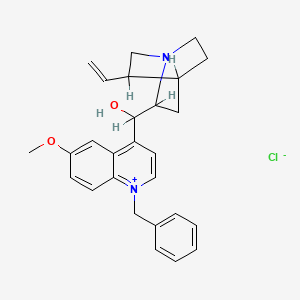

(8alpha,9R)-1'-Benzyl-9-hydroxy-6'-methoxycinchonanium chloride

Description

(8α,9R)-1'-Benzyl-9-hydroxy-6'-methoxycinchonanium chloride (CAS: 60990-88-7) is a cinchona alkaloid derivative with the molecular formula C₂₇H₃₁ClN₂O₂ and a molecular weight of 451.00 g/mol . Structurally, it features a benzyl group at the 1'-position, a hydroxyl group at the 9-position, and a methoxy group at the 6'-position on the cinchonane backbone. This compound is closely related to quinine derivatives and is utilized in asymmetric synthesis, pharmaceuticals, and as a chiral catalyst due to its stereochemical rigidity .

Properties

CAS No. |

60990-88-7 |

|---|---|

Molecular Formula |

C27H31ClN2O2 |

Molecular Weight |

451.0 g/mol |

IUPAC Name |

(1-benzyl-6-methoxyquinolin-1-ium-4-yl)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol;chloride |

InChI |

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29-13-11-21(20)15-26(29)27(30)23-12-14-28(17-19-7-5-4-6-8-19)25-10-9-22(31-2)16-24(23)25;/h3-10,12,14,16,20-21,26-27,30H,1,11,13,15,17-18H2,2H3;1H/q+1;/p-1 |

InChI Key |

DOBHRBYCXDNPFN-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)CC3=CC=CC=C3)C(C4CC5CCN4CC5C=C)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonanium chloride typically involves the reaction of cinchonidine with benzyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonanium chloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can lead to the formation of different alcohol derivatives .

Scientific Research Applications

Chiral Catalyst in Asymmetric Synthesis

(8alpha,9R)-1'-Benzyl-9-hydroxy-6'-methoxycinchonanium chloride is widely recognized for its effectiveness as a chiral catalyst in asymmetric synthesis. This application is crucial in the development of pharmaceuticals where chirality plays a pivotal role in the biological activity of drugs.

Key Applications:

- Synthesis of Chiral Drugs: The compound facilitates the production of enantiomerically pure compounds, which are essential for the efficacy and safety of many therapeutic agents.

- Catalysis in Organic Reactions: It has been employed in various organic transformations, including alkylation and acylation reactions, enhancing yields and selectivity for desired products .

Case Study 1: Antimalarial Drug Development

Research has demonstrated the utility of this compound in synthesizing novel antimalarial agents. A study highlighted its role in producing derivatives of quinine that exhibit improved efficacy against malaria parasites. The compound's catalytic properties allowed for the efficient formation of these derivatives with high stereochemical purity .

Case Study 2: Synthesis of Anti-Cancer Agents

Another significant application involves the synthesis of anti-cancer compounds. The compound has been utilized to produce various quinoline-based anticancer agents through asymmetric synthesis techniques. These synthesized compounds showed promising results in preclinical trials, demonstrating enhanced selectivity towards cancer cells compared to normal cells .

Mechanism of Action

The mechanism of action of (8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonanium chloride involves its role as a chiral phase transfer catalyst. It facilitates the transfer of chiral molecules between different phases, enhancing the rate and selectivity of chemical reactions. The compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, stabilizing the transition state and lowering the activation energy of the reaction .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between (8α,9R)-1'-Benzyl-9-hydroxy-6'-methoxycinchonanium chloride and analogous compounds:

Analysis of Substituent Effects

Benzyl Group: The presence of the benzyl group in 60990-88-7 and 118089-84-2 increases lipophilicity compared to non-benzylated analogs like 6119-47-7, enhancing membrane permeability in biological systems .

6'-Methoxy Group : This group in 60990-88-7 and 6119-47-7 contributes to hydrogen-bonding capacity, improving binding affinity in catalytic applications and pharmacological targets .

Counterion : Bromide (118089-84-2) vs. chloride (60990-88-7) alters solubility and ionic strength, impacting applications in chromatography or ionic liquid formulations .

Pharmacological and Catalytic Implications

- Antimalarial Activity : The dihydrate 6119-47-7 retains antimalarial properties akin to quinine but lacks the benzyl group, reducing its utility in synthetic chemistry .

- Catalytic Performance : The 6'-methoxy and benzyl groups in 60990-88-7 synergize to enhance enantioselectivity in asymmetric synthesis compared to 69221-14-3, which lacks the methoxy group .

Notes on Nomenclature and CAS Variants

Discrepancies in CAS numbers (e.g., 60990-88-7 vs. 67174-25-8) arise from stereochemical descriptors or naming conventions but refer to the same structural entity . Researchers must verify substituent positions and stereochemistry when referencing these compounds.

Biological Activity

(8alpha,9R)-1'-Benzyl-9-hydroxy-6'-methoxycinchonanium chloride is a synthetic derivative of cinchona alkaloids, which have been studied for their various biological activities, including antimalarial and analgesic properties. This compound's unique structure suggests potential pharmacological applications, particularly in immunomodulation and enzyme inhibition.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 448.97 g/mol. Its structure features a benzyl group and hydroxyl functionalities that may contribute to its biological interactions.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory potential of similar cinchonium derivatives. For instance, compounds derived from cinchona have shown to enhance immune responses by modulating neutrophil activity. In vitro assays indicated that these compounds can influence calcium mobilization in human neutrophils, a critical aspect of immune cell activation .

Table 1: Summary of Immunomodulatory Activities

| Compound | Effect on Neutrophils | IC50 (µg/mL) |

|---|---|---|

| Cedrol | Inhibits chemotaxis | 3.1 |

| This compound | Modulates activation | TBD |

Enzyme Inhibition

Cinchonidinium derivatives have been identified as potential inhibitors of enzymes involved in various metabolic pathways. The inhibition of enzymes such as alpha-glucosidase is particularly relevant for diabetic management. The binding affinities of these compounds to target enzymes were assessed using molecular docking studies, which indicated favorable interactions with critical residues in the active sites .

Table 2: Enzyme Inhibition Studies

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Remarks |

|---|---|---|---|

| Compound A | Alpha-glucosidase | -9.5 | Strong inhibitor |

| This compound | TBD | Potential inhibitor |

Case Studies

- Neutrophil Activation Study : A study conducted on the effects of various cinchona derivatives demonstrated that certain compounds could desensitize neutrophils to subsequent stimulation by formyl peptides, indicating a potential therapeutic strategy for inflammatory diseases .

- Diabetes Management : In silico studies focusing on the inhibition of alpha-glucosidase revealed that several cinchona derivatives exhibited significant binding affinities, suggesting their utility as antidiabetic agents. The findings underscore the need for further in vitro testing to validate these results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.